

The ERK1/2 Inhibitor Ulixertinib (BVD-523): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib, also known as BVD-523, is a potent and selective, orally available small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in upstream components like BRAF and RAS, is a hallmark of a significant portion of human cancers, making ERK1/2 compelling therapeutic targets.[4][5][6] Ulixertinib is an ATP-competitive, reversible inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for various advanced solid tumors.[1][4][5][7] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for Ulixertinib.

Chemical Structure and Physicochemical Properties

Ulixertinib is a complex heterocyclic molecule with the chemical formula C21H22Cl2N4O2.[2][8] [9] Its structure is characterized by a central pyrrole carboxamide core.

Table 1: Physicochemical Properties of Ulixertinib (BVD-523)



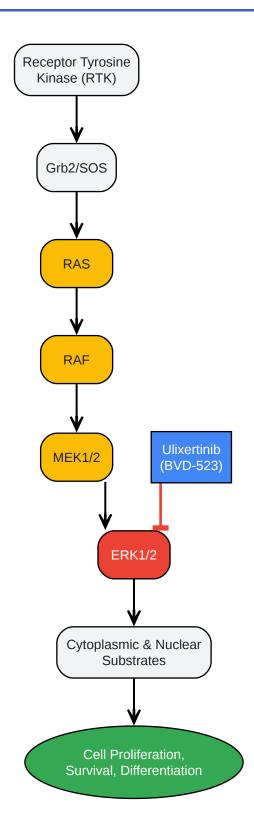
| Property | Value | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|---------------|
| IUPAC Name | (S)-4-(5-chloro-2- (isopropylamino)pyridin-4-yl)- N-(1-(3-chlorophenyl)-2- hydroxyethyl)-1H-pyrrole-2- carboxamide | [9] |
| Synonyms | BVD-523, VRT752271 | [2][9] |
| CAS Number | 869886-67-9 | [2][8][9] |
| Molecular Formula | C21H22Cl2N4O2 | [2][8][9] |
| Molecular Weight | 433.33 g/mol | [2][8][9][10] |
| Appearance | White to off-white solid | [8] |
| Solubility | DMSO: 86 mg/mL (198.46 mM), Ethanol: 86 mg/mL, Water: Insoluble | [10][11] |

Mechanism of Action

Ulixertinib functions as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[1] [4][7] By binding to the ATP-binding pocket of the ERK enzymes, it prevents their phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive cell proliferation and survival.[1][2][3] The inhibition of ERK1/2 leads to a halt in the cell cycle and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway for their growth.[2][3] A notable characteristic of Ulixertinib's mechanism is its ability to inhibit the phosphorylation of target substrates even in the presence of increased ERK1/2 phosphorylation, a feedback mechanism often observed with upstream inhibitors.[5][7]

Below is a diagram illustrating the MAPK signaling pathway and the point of inhibition by Ulixertinib.





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MAPK Signaling Pathway and Ulixertinib's Point of Inhibition.

Biological Activity



Ulixertinib has demonstrated potent and selective inhibition of ERK1/2 in a variety of preclinical models.

Table 2: In Vitro Activity of Ulixertinib (BVD-523)

| Parameter | Target | Cell Line | Value | Reference |
|------------------------------|--------------------------------|---------------------|----------------|-----------|
| IC50 | ERK2 | - | <0.3 nM | [8][10] |
| Ki | ERK2 | - | 0.04 ± 0.02 nM | [7] |
| IC50 (pRSK) | pRSK (downstream of ERK) | A375 (BRAFV600E) | 0.14 μΜ | [10][11] |
| IC50 (Cell Proliferation) | - | A375 (BRAFV600E) | 180 nM | [10][11] |

In Vivo Activity:

In xenograft models of human cancers with BRAFV600E mutations, such as the A375 melanoma and Colo205 colorectal cancer cell lines, orally administered Ulixertinib has been shown to induce dose-dependent tumor growth inhibition and even tumor regression.[7] For instance, in A375 xenografts, doses of 50 and 100 mg/kg twice daily resulted in significant antitumor activity.[7] In the Colo205 model, doses of 50, 75, and 100 mg/kg twice daily led to mean tumor regressions of -48.2%, -77.2%, and -92.3%, respectively.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ERK inhibitors. Below are representative protocols for key in vitro assays.

Kinase Inhibition Assay (Radiometric)

Objective: To determine the inhibitory activity (Ki) of Ulixertinib against ERK2.

Methodology:



- Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[10][11]
- Enzyme and Substrate: Use purified, activated ERK2 enzyme and a suitable substrate such as Erktide (IPTTPITTTYFFFK).[10]
- Compound Preparation: Prepare a serial dilution of Ulixertinib in DMSO.
- Assay Procedure:
 - Dispense 1.2 nM of ERK2 protein in assay buffer into a 384-well plate containing the diluted Ulixertinib or DMSO control.[10][11]
 - Pre-incubate the enzyme and compound for 20 minutes at room temperature.[10]
 - Initiate the kinase reaction by adding a substrate solution containing 16 μ M Erktide and 120 μ M [y-33P]ATP.[10]
 - Allow the reaction to proceed for a defined period.
 - Stop the reaction and capture the phosphorylated substrate on a filter plate.
 - Wash the filter plate to remove unincorporated [y-33P]ATP.
 - Measure the amount of incorporated radiolabel using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be determined using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of Ulixertinib in a cancer cell line.

Methodology:

 Cell Culture: Culture A375 melanoma cells in DMEM supplemented with 10% fetal calf serum and 1% L-glutamine.[10][11]

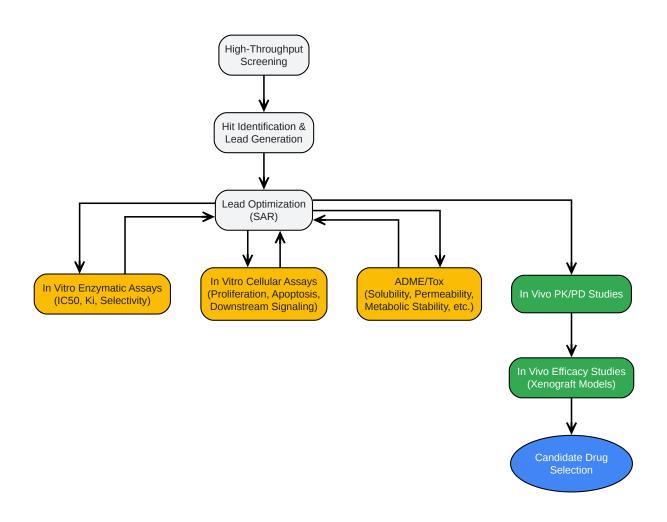


- Cell Seeding: Seed 200 cells per well in a 384-well plate and incubate overnight.[10][11]
- Compound Treatment: Add Ulixertinib over a range of concentrations (e.g., 0.03 nM to 30 μM) to the cells using an acoustic dispenser. The final DMSO concentration should be kept constant (e.g., 0.3%).[11]
- Incubation: Incubate the plates for 72 hours at 37°C.[11]
- · Cell Staining and Imaging:
 - Fix the cells with 4% formaldehyde.[11]
 - Stain the cell nuclei with Hoechst 33342.[11]
 - Wash the plates with PBS.[11]
 - Acquire images and perform a cell count using a high-content imaging system.[11]
- Data Analysis: Determine the IC50 value for cell proliferation inhibition by plotting the cell
 count against the log of the compound concentration and fitting the data to a sigmoidal doseresponse curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ERK inhibitor like Ulixertinib.





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Preclinical Evaluation Workflow for an ERK Inhibitor.

Conclusion

Ulixertinib (BVD-523) is a highly potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and demonstrated anti-tumor efficacy in preclinical models of MAPK pathway-driven cancers. Its development addresses the clinical challenge of acquired resistance to upstream inhibitors like BRAF and MEK inhibitors. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug



development professionals working on the discovery and characterization of novel ERK inhibitors.

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